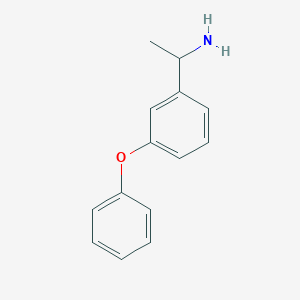

1-(3-Phenoxyphenyl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15NO |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

1-(3-phenoxyphenyl)ethanamine |

InChI |

InChI=1S/C14H15NO/c1-11(15)12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-11H,15H2,1H3 |

InChI Key |

KRCZPHITDAGPPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3 Phenoxyphenyl Ethan 1 Amine

Exploration of Reductive Amination Strategies for the Synthesis of 1-(3-Phenoxyphenyl)ethan-1-amine (B6156065)

Reductive amination is a cornerstone of amine synthesis, and various protocols have been adapted for the preparation of this compound from its corresponding ketone, 1-(3-phenoxyphenyl)ethanone. nih.govtcichemicals.com This approach typically involves the in situ formation of an imine or enamine, which is then reduced to the target amine.

Catalytic Hydrogenation Approaches (e.g., Palladium on Carbon Catalysis)

Catalytic hydrogenation represents a clean and efficient method for reductive amination. The process often involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or its equivalent, in the presence of hydrogen gas and a metal catalyst. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation. mdpi.comresearchgate.net The reaction proceeds through the formation of an oxime intermediate, which is subsequently hydrogenated to the primary amine. mdpi.comresearchgate.netencyclopedia.pub The choice of catalyst support and reaction conditions can influence the selectivity of the reaction, minimizing the formation of secondary amine byproducts. researchgate.net For instance, the use of ruthenium-based catalysts on supports like γ-Al2O3 has shown high selectivity for the formation of primary amines in the reductive amination of other ketones. researchgate.net

| Catalyst | Amine Source | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

| Pd/C | NH2OH·HCl, then H2 | Ethanol | Room Temp | 1 | High | mdpi.comresearchgate.net |

| Raney Ni | NH3/H2 | Methanol | 80 | 20 | >90 | mdpi.com |

| Ru/γ-Al2O3 | NH3/H2 | - | 100 | - | 94 | researchgate.net |

This table presents a summary of representative conditions for the catalytic hydrogenation of ketones to primary amines.

Alternative Reductive Amination Protocols (e.g., Hydride Reagents)

In addition to catalytic hydrogenation, various hydride reagents offer a versatile alternative for reductive amination. masterorganicchemistry.com These methods often provide excellent yields and can be more amenable to laboratory-scale synthesis. Common hydride reagents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comlibretexts.org The choice of reagent can be critical for chemoselectivity, especially in the presence of other reducible functional groups. masterorganicchemistry.com For instance, NaBH3CN is known to selectively reduce imines in the presence of ketones. masterorganicchemistry.com The Leuckart reaction, a classical method using formamide (B127407) and formic acid, also provides a pathway to primary amines from ketones, proceeding through a formamide intermediate that is subsequently hydrolyzed. scispace.com

| Reagent System | Substrate | Solvent | Key Features | Reference |

| NaBH4 / Acid Catalyst | Ketone/Aldehyde | - | Solvent-free conditions possible | organic-chemistry.org |

| NaBH3CN | Ketone/Aldehyde + Amine | Methanol | Selectively reduces imines over ketones | masterorganicchemistry.com |

| NaBH(OAc)3 | Ketone/Aldehyde + Amine | Dichloroethane | Mild and effective for a wide range of substrates | masterorganicchemistry.com |

| Formamide / Formic Acid (Leuckart) | Ketone | Neat | Uses inexpensive reagents | scispace.com |

This table summarizes various hydride-based and alternative reductive amination protocols.

Stereoselective Synthesis of this compound Enantiomers

The development of methods for the stereoselective synthesis of the individual enantiomers of this compound is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer.

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral amines. nih.govnih.gov This can be achieved through the asymmetric reduction of a prochiral imine or enamine intermediate. Chiral catalysts, often based on transition metals complexed with chiral ligands, can effectively control the stereochemical outcome of the reaction. For example, chiral boro-phosphate catalysts have been used in the reductive amination of ketones to provide chiral β-amino ketones with high enantioselectivity. organic-chemistry.org Similarly, chiral pyridoxamine (B1203002) can catalyze the asymmetric biomimetic transamination of ketones to produce optically active amines. organic-chemistry.org

| Catalyst Type | Reaction | Key Features | Reference |

| Chiral Boro-phosphate | Reductive amination | Desymmetrization of prochiral ketones | organic-chemistry.org |

| Chiral Pyridoxamine | Biomimetic transamination | Mild conditions, high enantiomeric excess | organic-chemistry.org |

| Cp*Ir complexes | Direct reductive amination | Uses ammonium (B1175870) formate (B1220265) as N and H source | organic-chemistry.org |

This table highlights different asymmetric catalytic systems for the synthesis of chiral amines.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in organic synthesis. wikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of chiral amines, a common strategy involves the condensation of the ketone with a chiral amine, such as a derivative of phenylglycinol or norephedrine, to form a chiral imine. thieme-connect.de Nucleophilic addition to this imine then proceeds with high diastereoselectivity, and subsequent cleavage of the auxiliary yields the enantiomerically enriched target amine. thieme-connect.de Another effective chiral auxiliary is tert-butanesulfinamide, which can be condensed with ketones to form chiral sulfinylimines. wikipedia.org The subsequent reduction of these imines often proceeds with high diastereoselectivity. youtube.com

| Chiral Auxiliary | Reaction | Diastereomeric Ratio/ee | Key Features | Reference |

| (1R,2S)-Norephedrine | Allylmagnesium chloride addition to imine | High | Complete stereocontrol for certain substrates | thieme-connect.de |

| (R)-tert-Butanesulfinamide | Reduction of N-sulfinylimine with NaBH4 | 91:9 dr | Coordination control leads to (R,R)-product | youtube.com |

| (R)-tert-Butanesulfinamide | Reduction of N-sulfinylimine with L-Selectride | 92:8 dr | Non-coordinating conditions lead to (R,S)-product | youtube.com |

This table provides examples of chiral auxiliaries and their application in the asymmetric synthesis of amines.

Enzyme-Catalyzed Enantioselective Synthesis

Enzymatic catalysis has emerged as a powerful and environmentally benign approach for the synthesis of enantiomerically pure compounds. Transaminases (TAs), in particular, are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. These enzymes exhibit high enantioselectivity and operate under mild reaction conditions. The reaction involves the transfer of an amino group from an amino donor, such as isopropylamine, to the ketone substrate. By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of this compound can be prepared with high optical purity.

| Enzyme | Reaction Type | Amine Donor | Key Features |

| (R)-Transaminase | Asymmetric aminotransamination | Isopropylamine | High enantioselectivity for the (R)-amine |

| (S)-Transaminase | Asymmetric aminotransamination | Isopropylamine | High enantioselectivity for the (S)-amine |

This table illustrates the use of enzyme catalysis for the enantioselective synthesis of amines.

Green Chemistry Principles in this compound Synthesis

Reductive amination, the key reaction for producing this compound, is widely regarded as a green synthetic method. wikipedia.org This is due to its potential for being a one-pot catalytic process under mild conditions, which inherently reduces energy consumption and waste. wikipedia.org The core of this reaction involves the condensation of a carbonyl group, in this case from 1-(3-phenoxyphenyl)ethanone, with an amine (like ammonia) to form an imine intermediate, which is then reduced to the final amine product. wikipedia.orgmdpi.com

Solvent-Free or Aqueous Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. Research in reductive amination has demonstrated the feasibility of performing this reaction under solvent-free conditions or in environmentally benign solvents like water.

Solvent-free reductive aminations can be achieved using various catalysts. For instance, thiamine (B1217682) hydrochloride has been used as a green, recyclable catalyst for the one-pot reductive amination of various aldehydes and amines with sodium borohydride, achieving high yields rapidly at moderate temperatures. tandfonline.com Another approach involves using an organotin reagent supported on an ionic liquid, which acts as an effective catalyst for the direct reductive amination of ketones using phenylsilane, simplifying product purification. rsc.org Catalyst- and solvent-free methods have also been developed, for example, using pinacolborane (HBpin) as the reducing agent at room temperature, which is compatible with a wide array of aldehydes and primary amines. rsc.orgnih.gov

Aqueous reductive amination is another significant green alternative. semanticscholar.org Reactions can be performed in water using reagents like α-picoline-borane, which has been successful for a variety of substrates. acs.org The use of nanomicelles in water, with catalysts like palladium on carbon and triethylsilane as the reductant, allows the reaction to proceed smoothly under mild conditions for a broad range of substrates. organic-chemistry.org Furthermore, reductive aminations using zinc dust in aqueous potassium hydroxide (B78521) solution have been shown to be an environmentally friendly option. semanticscholar.org Utilizing bisulfite addition compounds of aldehydes as stable, crystalline precursors also enables efficient reductive aminations in aqueous micellar media. acs.orgacs.org

The choice of reaction medium can be critical. For example, in iridium-catalyzed reductive aminations using formate as a hydrogen source, conducting the reaction in an aqueous phase can be faster than in organic solvents, and the pH of the solution is a crucial parameter for achieving high catalytic activity and chemoselectivity. researchgate.net

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy and waste minimization are central tenets of green chemistry. Reductive amination is often highlighted for its good atom economy, as a significant portion of the atoms from the reactants are incorporated into the final product. mdpi.com This inherently minimizes waste generation. mdpi.com

The choice of reducing agent is critical for maximizing atom economy and minimizing waste, often measured by the Environmental Factor (E-factor), which is the ratio of the mass of waste to the mass of product. thieme-connect.comyoutube.com Traditional stoichiometric reducing agents like sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride are effective but suffer from poor atom economy. thieme-connect.commasterorganicchemistry.com For example, less than 0.5% of the weight of sodium triacetoxyborohydride is incorporated into the product, and sodium cyanoborohydride generates toxic cyanide-containing waste. thieme-connect.com

Catalytic hydrogenation, using molecular hydrogen (H₂) as the reducing agent, is theoretically the ideal choice from an atom economy perspective, as it is entirely incorporated into the product with water being the only byproduct. thieme-connect.com Catalytic systems, whether homogeneous or heterogeneous, are generally preferred over stoichiometric reactions as they improve reaction efficiency and atom economy while producing less waste. wikipedia.org

The following table provides a conceptual comparison of the atom economy for different reducing agents used in the reductive amination of a generic ketone.

| Reducing Agent | Molecular Weight ( g/mol ) | Atoms Incorporated into Product | Conceptual Atom Economy | Waste Products |

| H₂ | 2.02 | All | Excellent | None (in theory) |

| NaBH₄ | 37.83 | 1 H atom | Poor | NaBO₂, H₂O |

| NaBH₃CN | 62.84 | 1 H atom | Poor | NaBO₂, HCN, H₂O |

| NaBH(OAc)₃ | 212.00 | 1 H atom | Very Poor | NaOAc, B(OAc)₂, H₂O |

This table is illustrative and actual atom economy calculations would depend on the full reaction stoichiometry.

Flow Chemistry and Continuous Manufacturing Techniques for Scalable Synthesis

Flow chemistry, or continuous manufacturing, offers significant advantages for the synthesis of this compound, particularly in terms of scalability, safety, and efficiency. numberanalytics.com This technique involves pumping reactants through a heated and/or pressurized tube, often packed with a catalyst (a packed-bed reactor), to generate the product continuously.

Reductive amination of ketones has been successfully adapted to continuous-flow systems. bohrium.com Continuous-flow hydrogenation reactors, which generate hydrogen gas on demand and mix it with the reactant stream before passing it through a catalyst cartridge, have become commercially available. thieme-connect.com This setup enhances safety by eliminating the need for storing large quantities of hydrogen gas and containing the catalyst within the cartridge. thieme-connect.com Such systems allow for rapid optimization of reaction parameters like temperature, pressure, and flow rate. thieme-connect.com

For example, the reductive amination of ketones with amines using molecular hydrogen can be performed with high efficiency using heterogeneous polysilane-modified palladium catalysts under mild flow conditions. bohrium.com Biocatalytic reductive aminations have also been implemented in continuous flow. By co-immobilizing enzymes like amine dehydrogenases and formate dehydrogenases in a hydrogel within a micro-reactor, the continuous synthesis of amines can be achieved. nih.govnih.gov

The benefits of shifting from batch to continuous flow for reductive aminations include:

Enhanced Safety: Smaller reaction volumes and on-demand generation of hazardous reagents like H₂. thieme-connect.com

Improved Heat and Mass Transfer: Leading to faster reactions and better selectivity. numberanalytics.com

Facilitated Scalability: Consistent production by running the flow reactor for longer durations. numberanalytics.com

Rapid Optimization: Easy and quick screening of reaction conditions. thieme-connect.com

A study on the synthesis of a benzylpiperazine via reductive amination highlighted that switching to a continuous-flow hydrogenation process not only improved safety but also reduced the cost of goods by over 60%. thieme-connect.com Another example is the one-pot reductive amination of aldehydes with nitroarenes over a gold/alumina catalyst in a continuous flow reactor using molecular hydrogen, which produced various secondary amines in good to excellent yields. rsc.org

Derivatization and Functionalization Strategies for Research Applications

Synthesis of Substituted Amine Derivatives of 1-(3-Phenoxyphenyl)ethan-1-amine (B6156065)

The primary amine group is a key handle for a variety of transformations, allowing for the introduction of a wide range of functional groups to modulate the compound's physicochemical properties.

N-Alkylation of this compound to produce secondary or tertiary amines is commonly achieved through reductive amination. This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced without isolation. This method is highly efficient and avoids the common issue of over-alkylation often seen with direct alkylation using alkyl halides. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mild nature and selectivity for the iminium ion over the carbonyl starting material.

N-Acylation is a fundamental transformation that converts the primary amine into an amide. This reaction is typically performed by treating this compound with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The resulting amide bond is stable and introduces a new functional and structural element. This reaction is crucial in medicinal chemistry for building more complex drug-like molecules.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent 1 (Carbonyl/Acyl Source) | Reagent 2 (Reducing Agent/Base) | Product Type |

|---|---|---|---|

| Reductive Alkylation | Formaldehyde | Sodium Triacetoxyborohydride | N-methyl-1-(3-phenoxyphenyl)ethan-1-amine |

| Reductive Alkylation | Acetone | Sodium Cyanoborohydride | N-isopropyl-1-(3-phenoxyphenyl)ethan-1-amine |

| N-Acylation | Acetyl Chloride | Triethylamine | N-(1-(3-phenoxyphenyl)ethyl)acetamide |

The primary amine of this compound can be incorporated into a new heterocyclic ring system. This is a valuable strategy for creating conformationally constrained analogues, which can enhance binding affinity to biological targets. Common methods include reaction with bifunctional electrophiles such as dihalides or diols. For instance, reaction with a 1,4-dihalobutane (e.g., 1,4-dibromobutane) in the presence of a base can yield the corresponding N-substituted pyrrolidine (B122466) derivative. Similarly, transition-metal catalyzed reactions with diols can also lead to the formation of saturated N-heterocycles.

Exploration of Aromatic Ring Functionalization Methods

The two phenyl rings of the this compound scaffold provide ample opportunity for modification through aromatic functionalization reactions, allowing for the fine-tuning of electronic and steric properties.

The regioselectivity of electrophilic aromatic substitution (EAS) is dictated by the directing effects of the existing substituents. The scaffold contains two aromatic rings with different activation levels.

Ring A: The phenyl ring bearing the 1-aminoethyl group. The alkylamine group is an activating, ortho, para-director.

Ring B: The phenyl ring linked via the ether oxygen. The phenoxy group is a strongly activating, ortho, para-director.

Due to the powerful electron-donating resonance effect of the ether oxygen, Ring B is significantly more activated towards electrophilic attack than Ring A. Therefore, electrophiles will preferentially add to the positions ortho and para to the phenoxy linkage (C2', C4', and C6'). Standard EAS reactions like nitration, halogenation, and Friedel-Crafts reactions can be employed, typically under mild conditions due to the activated nature of the ring. For example, bromination using N-Bromosuccinimide (NBS) would be expected to yield a mixture of mono- and di-brominated products on the more activated phenoxy-substituted ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Primary Substitution Positions | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | C2', C4', C6' | 1-(3-(4-nitrophenoxy)phenyl)ethan-1-amine |

| Bromination | Br⁺ | C2', C4', C6' | 1-(3-(4-bromophenoxy)phenyl)ethan-1-amine |

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. To utilize this chemistry, a halogenated version of the this compound scaffold is typically required as a starting material. For example, a bromo- or iodo-substituted analogue, prepared via EAS or from halogenated starting materials, can serve as a substrate for reactions like the Suzuki, Heck, and Sonogashira couplings.

Suzuki Coupling: Reacting a bromo-derivative, such as 1-(3-(4-bromophenoxy)phenyl)ethan-1-amine, with a boronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) can introduce a new aryl or vinyl group. ontosight.aivdoc.pub

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. Research has shown that compounds like 1-(3-phenoxyphenyl)-3-(thiophen-3-yl)prop-2-yn-1-one can be synthesized via a carbonylative Sonogashira coupling, highlighting the utility of this reaction on the 3-phenoxyphenyl scaffold. rsc.org

Heck Coupling: This reaction forms a substituted alkene by reacting an aryl halide with an alkene in the presence of a palladium catalyst and a base.

These reactions are invaluable for extending the molecular framework and synthesizing complex derivatives for various research applications.

Preparation of Conjugates and Probes Utilizing this compound Scaffolds

The primary amine of this compound is an excellent nucleophilic handle for conjugation to other molecules, including fluorescent probes, biotin (B1667282) tags, or larger biomolecules. This allows the scaffold to be used in chemical biology to study biological systems.

The most common method involves reacting the amine with an amine-reactive derivative of the molecule to be conjugated. These derivatives often contain electrophilic functional groups such as:

N-Hydroxysuccinimide (NHS) esters: These react with the primary amine under mild basic conditions (pH 8-9) to form a stable amide bond, releasing NHS as a byproduct.

Isothiocyanates (ITC): These react with the amine to form a stable thiourea (B124793) linkage.

For example, reacting this compound with fluorescein (B123965) isothiocyanate (FITC) would yield a fluorescently labeled version of the compound, which could then be used in cellular imaging studies. The general procedure involves dissolving the amine in a suitable buffer, adding a solution of the amine-reactive probe, and allowing the reaction to proceed at room temperature before purification.

Linker Chemistry for Bioconjugation

The primary amine group of this compound serves as a versatile handle for the attachment of various linkers, enabling its conjugation to biomolecules such as proteins, peptides, or nucleic acids. Two of the most powerful and widely used bioconjugation techniques are Poly(ethylene glycol)ylation (PEGylation) and "click chemistry."

PEGylation:

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule. This strategy is often employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents or to enhance the solubility and stability of research molecules. The amine group of this compound can be readily targeted for PEGylation using a variety of activated PEG reagents.

Commonly used PEGylation reagents for targeting amine groups include:

PEG-NHS esters: N-hydroxysuccinimidyl (NHS) esters of PEG react efficiently with primary amines under mild pH conditions (typically 7-8.5) to form stable amide bonds.

PEG-aldehydes: Through a process called reductive amination, PEG-aldehydes can react with the amine group to form a secondary amine linkage in the presence of a reducing agent like sodium cyanoborohydride.

PEG-isocyanates and PEG-isothiocyanates: These reagents react with amines to form urea (B33335) or thiourea linkages, respectively.

While direct experimental data on the PEGylation of this compound is not extensively documented in publicly available literature, the well-established reactivity of primary amines with these PEGylating agents provides a strong theoretical basis for its successful modification.

Click Chemistry:

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, making them ideal for bioconjugation. nd.edutcichemicals.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. nd.edutcichemicals.comdovepress.comresearchgate.net

To utilize click chemistry, this compound would first need to be functionalized with either an azide (B81097) or an alkyne group. For instance, the primary amine could be acylated with a molecule containing a terminal alkyne, such as propargyl bromide, or an azide-containing carboxylic acid. Once functionalized, the resulting derivative can be "clicked" onto a biomolecule that has been correspondingly modified with a complementary azide or alkyne group. This modular approach allows for the efficient and specific labeling of biological targets. nd.edudovepress.com

Fluorescent or Affinity Tag Incorporation for Research Tools

The development of research tools often necessitates the incorporation of reporter molecules, such as fluorescent dyes or affinity tags, to enable detection, visualization, and purification.

Fluorescent Tag Incorporation:

Fluorescent labeling of this compound would allow for its use as a probe in various biological assays, such as fluorescence microscopy and flow cytometry. The primary amine is a prime target for reaction with a wide array of commercially available fluorescent dyes that are activated for amine reactivity.

Examples of suitable fluorescent dyes include:

NHS esters of fluorescein (FITC), rhodamine (TRITC), and cyanine (B1664457) dyes (e.g., Cy3, Cy5): These react with the amine to form stable amide bonds.

Isothiocyanates of fluorescein and rhodamine: These form thiourea linkages with the amine.

The choice of fluorophore would depend on the specific application, considering factors such as excitation and emission wavelengths, quantum yield, and photostability.

Affinity Tag Incorporation:

Affinity tags are molecules that can be appended to a protein or small molecule to facilitate its purification from a complex mixture through affinity chromatography. The amine group of this compound can be derivatized with various affinity tags.

A common and powerful affinity tag is biotin . The high-affinity interaction between biotin and streptavidin or avidin (B1170675) is one of the strongest non-covalent interactions known. This compound can be biotinylated by reacting its primary amine with an activated biotin derivative, such as biotin-NHS ester. The resulting biotinylated compound can then be used in pull-down assays to identify interacting partners or for immobilization on streptavidin-coated surfaces.

Another strategy involves the use of photo-affinity labeling . This technique utilizes a photoreactive group, often a diazirine, which upon photolysis generates a highly reactive carbene that can form a covalent bond with nearby interacting molecules. nih.gov To create a photo-affinity probe from this compound, a linker containing a diazirine moiety could be attached to the amine group. nih.gov This would allow for the permanent capture and subsequent identification of binding partners.

Computational and Theoretical Chemistry Studies of 1 3 Phenoxyphenyl Ethan 1 Amine

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to establishing a baseline understanding of a molecule's properties. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictate its geometry and chemical nature.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. rasayanjournal.co.in By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. researchgate.net For 1-(3-phenoxyphenyl)ethan-1-amine (B6156065), a typical study would employ a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) or cc-pVQZ to optimize the molecular geometry and calculate various electronic properties. researchgate.netmdpi.com

The primary outputs of these calculations are the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.in The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. rasayanjournal.co.in A smaller gap suggests the molecule is more polarizable and reactive.

From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. rasayanjournal.co.in These include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the power of an atom or molecule to attract electrons towards itself, calculated as (I+A)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as (I-A)/2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge, calculated as χ²/2η.

These descriptors are invaluable for comparing the reactivity of this compound against other molecules or its own derivatives. rasayanjournal.co.in

Table 1: Illustrative Quantum Chemical Descriptors for this compound Calculated via DFT This table presents typical data generated from DFT calculations to illustrate the electronic properties. Actual values would depend on the specific functional, basis set, and solvent model used.

| Descriptor | Symbol | Formula | Illustrative Value | Interpretation |

| HOMO Energy | EHOMO | - | -8.5 eV | Represents electron-donating ability. |

| LUMO Energy | ELUMO | - | -1.2 eV | Represents electron-accepting ability. |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 7.3 eV | Indicates high kinetic stability. |

| Ionization Potential | I | -EHOMO | 8.5 eV | Energy needed to remove an electron. |

| Electron Affinity | A | -ELUMO | 1.2 eV | Energy released when gaining an electron. |

| Electronegativity | χ | (I+A)/2 | 4.85 eV | Overall ability to attract electrons. |

| Chemical Hardness | η | (I-A)/2 | 3.65 eV | Resistance to electronic change. |

| Chemical Softness | S | 1/η | 0.27 eV⁻¹ | Propensity for chemical reactions. |

| Electrophilicity Index | ω | χ²/2η | 3.22 eV | Propensity to act as an electrophile. |

The flexibility of this compound arises from the rotation around several single bonds: the C-C bond of the ethylamine (B1201723) side chain, the C-O bond of the ether linkage, and the C-phenyl bond. Conformational analysis is the systematic study of the energies of different spatial arrangements (conformers) of the molecule.

By systematically rotating key dihedral angles and performing geometry optimization at each step, a potential energy surface (PES) can be mapped. The minima on this surface correspond to stable, low-energy conformers, while the peaks represent the energy barriers to rotation. Finding the global minimum energy conformer is essential, as it represents the most probable structure of the molecule under given conditions. This optimized structure is confirmed by ensuring there are no imaginary vibrational frequencies, which would indicate a saddle point rather than a true minimum on the PES. researchgate.net The analysis provides critical information on the molecule's preferred shape, which influences its physical properties and how it can interact with other molecules.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While quantum calculations provide a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions on a timescale of nanoseconds or longer. nih.gov

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) to understand its behavior in a more realistic environment. Over the course of the simulation, key metrics are monitored:

Root-Mean-Square Deviation (RMSD): Tracks how much the molecule's backbone atoms deviate from their initial, optimized structure. A stable RMSD value indicates the system has reached equilibrium. nih.gov

Root-Mean-Square Fluctuation (RMSF): Measures the fluctuation of individual atoms around their average positions. nih.gov High RMSF values in the phenoxy or ethylamine groups would indicate significant flexibility in those regions.

Hydrogen Bonding: The simulation can track the formation and breaking of hydrogen bonds between the amine group (-NH2) and surrounding solvent molecules, revealing important information about its solvation and intermolecular interactions. nih.gov

MD simulations are crucial for understanding how the molecule explores its conformational space and interacts with its environment, providing a bridge between static computational models and real-world behavior. mdpi.com

In Silico Prediction of Reactivity and Mechanistic Pathways

Computational methods are highly effective for predicting chemical reactivity and exploring potential reaction mechanisms. researchgate.net By analyzing the electronic structure derived from DFT calculations, one can predict how this compound is likely to react.

A Molecular Electrostatic Potential (MEP) map can be generated, which visualizes the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen atom of the amine group and the oxygen of the ether linkage. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

Furthermore, Frontier Molecular Orbital theory can be used to predict the outcomes of reactions. For many reactions, the dominant interaction is between the HOMO of one molecule and the LUMO of another. researchgate.net By examining the shapes and locations of the HOMO and LUMO on this compound, chemists can predict the regioselectivity and stereoselectivity of its potential reactions, such as alkylation or acylation at the amine group.

Rational Design Principles for Novel Derivatives Based on Computational Modeling

One of the most powerful applications of computational chemistry is in the rational design of new molecules with enhanced or modified properties. nih.gov The computational model of this compound serves as a scaffold that can be systematically modified in silico.

The design process typically follows these steps:

Baseline Analysis: A thorough computational analysis of the parent molecule is performed to understand its structural, electronic, and dynamic properties as described in the sections above.

Hypothesis Generation: Based on the desired outcome (e.g., increased reactivity, different binding properties), specific modifications are proposed. For instance, to increase nucleophilicity, electron-donating groups could be added to the phenyl rings. To alter conformational preferences, bulky groups could be introduced.

In Silico Synthesis and Evaluation: The proposed derivatives are built and evaluated computationally. Their electronic properties (HOMO/LUMO, MEP) and conformational energies are calculated and compared to the parent molecule. nih.gov

Iterative Refinement: The most promising candidates from the in silico screening are selected for further study or refinement. This iterative cycle of design, computation, and analysis allows for the rapid exploration of a vast chemical space, saving significant time and resources compared to traditional synthetic approaches. nih.gov This methodology enables the design of novel derivatives of this compound tailored for specific applications.

Mechanistic Investigations in Chemical and Biochemical Research Contexts

Exploration of Compound-Mediated Modulation of Biochemical Pathways in Research Systems

Exploratory studies into how 1-(3-Phenoxyphenyl)ethan-1-amine (B6156065) might modulate biochemical pathways in various research systems are not currently available in the scientific literature. Its effects on specific signaling cascades, metabolic pathways, or other cellular processes have not been documented.

Studies on Interaction with Model Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Direct studies on the interaction of this compound with model biological macromolecules such as specific proteins or nucleic acids are not present in publicly accessible research. While the chemical structure of the compound suggests potential for interaction with biological targets, empirical evidence from techniques like surface plasmon resonance, isothermal titration calorimetry, or nuclear magnetic resonance spectroscopy is lacking.

Structure-Activity Relationship (SAR) Studies for Research Probes and Tool Compounds

There are no specific structure-activity relationship (SAR) studies available for this compound. Such studies would systematically modify its chemical structure to determine which parts of the molecule are crucial for any observed biological or biochemical activity, a necessary step in developing it as a research probe or tool compound.

Correlations Between Structural Modifications and Research Utility

Given the absence of SAR studies for this compound, no correlations between its structural modifications and its utility in research have been established.

Development of SAR Hypotheses for Targeted Research Probes

The development of Structure-Activity Relationship (SAR) hypotheses is a critical step in the optimization of lead compounds into potent and selective research probes. This process involves systematically modifying the chemical structure of a parent molecule and evaluating the impact of these changes on its biological activity. For the scaffold this compound, the exploration of SAR would focus on understanding how substitutions on the phenyl rings and modifications of the ethylamine (B1201723) side chain influence its interaction with a specific biological target.

Systematic structural modifications of the this compound scaffold are fundamental to establishing a robust SAR. These modifications typically involve altering the electronic and steric properties of the molecule to probe the binding pocket of a target protein. Key areas for modification on this scaffold would include:

The Phenoxy Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para) of the terminal phenyl ring can significantly impact binding affinity and selectivity. These changes can alter the electronic distribution and create new interaction points with the target.

The Ethylamine Side Chain: Modifications to the amine group, such as N-alkylation or N-acylation, and alterations to the ethyl linker can probe the necessity of the basic nitrogen for activity and the optimal spacing between the aromatic core and the amine.

The data gathered from these systematic modifications would allow for the generation of a pharmacophore model. This model would define the key chemical features required for biological activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers, and their spatial arrangement. Such a model is invaluable for the rational design of new, more potent, and selective research probes based on the this compound core.

Currently, detailed research findings specifically outlining the development of SAR hypotheses for this compound as a targeted research probe are not extensively available in the public domain. The table below represents a hypothetical SAR exploration for this compound, illustrating the types of data that would be generated in such a study. The biological activity data presented is illustrative and intended to demonstrate the principles of SAR analysis.

Table 1: Illustrative Structure-Activity Relationship of this compound Derivatives

| Compound ID | R1 (Phenoxy Ring) | R2 (Central Phenyl Ring) | R3 (Amine) | Biological Activity (IC₅₀, nM) - Hypothetical |

| 1 | H | H | H | 500 |

| 2 | 4-F | H | H | 250 |

| 3 | 4-Cl | H | H | 200 |

| 4 | 4-CH₃ | H | H | 400 |

| 5 | H | 4-F | H | 350 |

| 6 | H | H | CH₃ | 600 |

| 7 | H | H | COCH₃ | >1000 |

| 8 | 4-Cl | 4-F | H | 100 |

Advanced Analytical Methodologies for Research Grade Characterization

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is fundamental for the unambiguous confirmation of the elemental composition of 1-(3-Phenoxyphenyl)ethan-1-amine (B6156065). This technique measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the calculation of a molecule's elemental formula.

For this compound (Monoisotopic Mass: 213.11537 Da), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. uni.lu Analysis is typically performed using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions, often as protonated adducts [M+H]+. The experimentally measured m/z value is then compared to the theoretically calculated mass. A mass accuracy value in the low parts-per-million (ppm) range provides high confidence in the assigned chemical formula.

Predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can further support structural identification. uni.lu

Table 1: Predicted HRMS Adduct and Collision Cross Section (CCS) Data for this compound uni.lu

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 214.12265 | 147.8 |

| [M+Na]+ | 236.10459 | 154.2 |

| [M-H]- | 212.10809 | 154.0 |

| [M+NH4]+ | 231.14919 | 165.7 |

| [M+K]+ | 252.07853 | 150.9 |

Data calculated using CCSbase. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

For this compound, ¹H NMR would show distinct signals for the aromatic protons on the two phenyl rings, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₂). The chemical shifts, splitting patterns (multiplicity), and integration values of these signals confirm the connectivity of the molecule.

¹³C NMR spectroscopy complements the ¹H data by identifying all unique carbon environments within the molecule. docbrown.info The carbon of the methyl group would appear at a high field (low ppm), while the aromatic carbons and the carbon attached to the nitrogen would resonate at a lower field. docbrown.info

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amine (NH₂) | 1.5 - 3.0 (broad) | N/A |

| Methyl (CH₃) | 1.3 - 1.6 | 20 - 30 |

| Methine (CH-N) | 4.0 - 4.5 | 50 - 60 |

| Aromatic (C-H) | 6.8 - 7.5 | 115 - 160 |

To definitively assign all proton and carbon signals, especially for the complex aromatic regions, 2D-NMR techniques are employed.

COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling correlations, for instance, between the methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, linking each proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity across the ether linkage and between the ethylamine (B1201723) group and the phenyl ring.

Quantitative NMR (qNMR) is an absolute method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. ox.ac.uk The method involves adding a known mass of a stable, high-purity internal standard (with a known number of protons) to a known mass of the this compound sample. ox.ac.uk

By comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, the purity of the analyte can be calculated using the following formula: ox.ac.uk

Pₓ = (Iₓ / I_cal) * (N_cal / Nₓ) * (Mₓ / M_cal) * (W_cal / Wₓ) * P_cal

Where:

P = Purity

I = Integral area

N = Number of nuclei for the integrated signal

M = Molecular mass

W = Weight

x = Analyte (this compound)

cal = Calibrant (internal standard)

This technique provides a highly accurate purity value, expressed as a weight/weight percentage. ox.ac.uk

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. If a suitable crystal of this compound or one of its salts can be grown, this technique can confirm its covalent structure, conformation, and stereochemistry in the solid state. The resulting crystal structure would provide exact bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's architecture. While no public crystal structure for this specific compound appears to be available, this method remains the gold standard for solid-state structural elucidation.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

This compound possesses a stereocenter at the carbon atom bearing the amine group, meaning it exists as a pair of enantiomers (R and S). Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) or enantiomeric purity of a sample.

This is typically achieved using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation. For instance, a method analogous to the analysis of other chiral amines might use a chiral column like CP-Chirasil-Dex CB for GC analysis. mdpi.com By integrating the peak areas for each enantiomer, the enantiomeric excess can be calculated, which is a critical quality parameter for chiral compounds.

Advanced Spectroscopic Techniques (e.g., UV-Vis, IR, Raman) for Functional Group Analysis

These spectroscopic techniques probe the vibrational and electronic properties of the molecule, confirming the presence of key functional groups.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify functional groups. For this compound, characteristic bands would confirm its structure. Raman spectroscopy is particularly well-suited for the analysis of amines. ondavia.com

Table 3: Expected IR and Raman Vibrational Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric/Asymmetric Stretch | 3300 - 3500 |

| Amine (N-H) | Scissoring Bend | 1580 - 1650 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The two phenyl rings in this compound constitute the primary chromophore. One would expect to observe strong absorptions in the UV region (around 200-280 nm) corresponding to π → π* transitions within the aromatic systems.

1 3 Phenoxyphenyl Ethan 1 Amine As a Versatile Synthetic Intermediate

Utilization in the Synthesis of Complex Chemical Entities

The strategic placement of the amine and phenoxy functionalities allows 1-(3-Phenoxyphenyl)ethan-1-amine (B6156065) to be a key component in the assembly of intricate molecular architectures.

Building Block in Multi-Step Organic Syntheses

In the realm of multi-step organic synthesis, primary amines are fundamental precursors for a vast number of chemical transformations. This compound can be readily derivatized through N-alkylation and N-acylation reactions to introduce a wide variety of substituents. This allows for the systematic modification of its properties and the exploration of structure-activity relationships in medicinal chemistry. For instance, the synthesis of N-substituted derivatives is a common strategy in the development of new therapeutic agents.

The reductive amination of its ketone precursor, 1-(3-phenoxyphenyl)ethanone, with various amines or ammonia (B1221849) is a primary route to generate a library of related amine compounds, further expanding its utility. nih.gov This approach is widely used in the pharmaceutical industry to create diverse sets of molecules for biological screening. whiterose.ac.uk

Precursor for Macrocyclic and Heterocyclic Systems

The bifunctional nature of this compound makes it a promising candidate for the synthesis of both macrocyclic and heterocyclic systems.

Macrocycles: Macrocyclic compounds are of significant interest in drug discovery due to their ability to bind to challenging protein targets. nasa.gov The amine group of this compound can be di-N-alkylated with long-chain electrophiles containing another reactive site, setting the stage for a subsequent ring-closing reaction to form a macrocycle. The phenoxy group can also be functionalized to participate in such cyclization strategies.

Heterocycles: Heterocyclic scaffolds are ubiquitous in pharmaceuticals and natural products. This compound, as a β-arylethylamine derivative, is a suitable starting material for classic heterocyclic ring-forming reactions. For example, the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, could be employed to synthesize tetrahydroisoquinoline derivatives. wikipedia.orgjk-sci.com Similarly, the Bischler-Napieralski reaction, which cyclizes β-arylethylamides, offers another pathway to dihydroisoquinoline systems. nrochemistry.comwikipedia.orgorganic-chemistry.orgjk-sci.com These reactions are foundational in the synthesis of a wide range of biologically active alkaloids and related compounds.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reaction Name | Reactant with this compound derivative | Resulting Heterocyclic Core |

|---|---|---|

| Pictet-Spengler | Aldehyde or Ketone | Tetrahydroisoquinoline |

| Bischler-Napieralski | Acylating Agent (to form amide) | Dihydroisoquinoline |

Application in Ligand Design for Organometallic Catalysis

The amine functionality in this compound can serve as a coordination site for metal ions, making it a potential component in the design of ligands for organometallic catalysis. The combination of the nitrogen donor with the phenoxy group offers possibilities for creating bidentate or even tridentate ligands if the phenoxy ring is appropriately functionalized. Such ligands can be used to modulate the steric and electronic properties of a metal center, thereby influencing the activity and selectivity of a catalyst.

For example, phenoxy-imine and phenoxy-azo ligands are known to form active catalysts with metals like aluminum for polymerization reactions. nih.gov By analogy, Schiff base condensation of this compound with suitable aldehydes could yield ligands for a variety of transition metal-catalyzed reactions, including oxidations and C-H functionalizations. researchgate.netnih.govacs.org

Role in the Development of New Materials and Polymers

Aromatic diamines are key monomers in the synthesis of high-performance polymers such as polyimides. These materials are known for their excellent thermal stability and mechanical properties. rsc.orgdianhydrides.com While this compound is a monoamine, related phenoxy-containing diamines are utilized to impart flexibility and improved solubility to polyimide films. nasa.govresearchgate.net The incorporation of the phenoxy group can disrupt chain packing, leading to materials with enhanced processability and specific optical properties. nasa.gov

Contributions to the Synthesis of Research Reagents and Standards

In the development of new chemical entities, particularly for pharmaceutical applications, the availability of well-characterized analytical reference standards is crucial for quality control and regulatory purposes. noramco.comepichem.comusda.govwho.intsigmaaldrich.com this compound and its derivatives can serve as key intermediates in the synthesis of such standards.

For instance, if a drug molecule contains the 1-(3-phenoxyphenyl)ethylamino moiety, a sample of the pure amine or a specific derivative would be required as a reference standard for analytical methods like chromatography. The synthesis of isotopically labeled versions, for example, with deuterium (B1214612) or carbon-13, would also be essential for use as internal standards in quantitative bioanalytical assays. usda.gov

Q & A

Basic Research Questions

Q. What are the primary laboratory synthesis methods for 1-(3-Phenoxyphenyl)ethan-1-amine, and what parameters influence their efficiency?

- Methodology : Two main approaches are described:

- Enzymatic Synthesis : Transaminase-mediated chiral synthesis from 1-(3-methylphenyl)ethan-1-one. Critical parameters include enzyme loading (0.5–2.0 wt%), substrate concentration (50–200 mM), pH (7.5–9.0), and temperature (30–50°C). Optimization via Design of Experiments (DoE) is recommended .

- Reductive Amination : Uses titanium(IV) isopropoxide and sodium borohydride in ethanol, yielding primary amines. Key factors are stoichiometry of ammonia to ketone and reaction time (12–24 hours) .

- Data Table :

| Method | Yield Range | Key Parameters |

|---|---|---|

| Transaminase-mediated | 60–85% | pH 8.5, 40°C, 1.5 wt% enzyme loading |

| Reductive Amination | 70–90% | 2:1 NH₃:ketone ratio, 18 hours reaction |

Q. What are the known biological targets and mechanisms of action for this compound?

- Mechanistic Insight : The compound interacts with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, based on structural analogs .

- Methodological Testing : Use radioligand binding assays (e.g., [³H]-LSD for 5-HT receptors) to quantify affinity (Ki). Pair with functional assays (e.g., cAMP modulation) to assess agonism/antagonism .

Q. What physicochemical properties are critical for handling and experimental design?

- Key Properties :

- Molecular Weight : 197.27 g/mol

- Solubility : Lipophilic (logP ~2.8 predicted), soluble in DMSO or ethanol .

- Chirality : Enantiomeric purity (R/S) impacts biological activity; confirm via chiral HPLC (e.g., Chiralpak AD-H column) .

Advanced Research Questions

Q. How can researchers optimize transaminase-mediated synthesis to improve enantiomeric excess (ee) and yield?

- Strategies :

- Enzyme Engineering : Screen mutant libraries (e.g., directed evolution) for enhanced activity toward bulky substrates .

- Substrate Engineering : Use ketone derivatives with electron-withdrawing groups to improve reaction kinetics.

- Co-Solvent Systems : Add 10–20% DMSO to enhance substrate solubility without denaturing enzymes .

Q. How should contradictory data on receptor binding affinity (e.g., serotonin vs. dopamine receptors) be resolved?

- Analytical Framework :

Validate assay conditions (e.g., membrane preparation purity, radioligand stability).

Compare results across orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance).

Use computational docking (AutoDock Vina) to predict binding poses and explain discrepancies .

Q. What strategies ensure enantiomeric purity in large-scale synthesis for pharmacological studies?

- Approaches :

- Kinetic Resolution : Combine transaminases with amino acid oxidases to recycle cofactors and suppress reverse reactions .

- Crystallization-Induced Diastereomer Resolution : Use chiral acids (e.g., tartaric acid) to separate enantiomers .

Q. How can metabolic stability and oxidative degradation pathways be evaluated for this compound?

- Experimental Design :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites (e.g., imines from oxidation) .

- Accelerated Stability Testing : Expose to H2O2 (0.1–1.0%) or varied pH (2–12) to predict storage conditions .

Q. What in vitro models are suitable for studying immunomodulatory effects of this compound?

- Methodology :

- T-Cell Proliferation Assay : Use mitogen-stimulated human PBMCs; measure [³H]-thymidine incorporation.

- Cytokine Profiling : Treat dendritic cells and quantify IL-6, TNF-α via ELISA. Compare to reference drugs (e.g., dexamethasone) .

Data Contradictions and Resolution

- Case Study : Discrepancies in reported serotonin receptor affinity may arise from differences in receptor subtypes (e.g., 5-HT2A vs. 5-HT1A). Use subtype-specific ligands (e.g., WAY-100635 for 5-HT1A) and standardize cell lines (e.g., CHO-K1 overexpressing receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.